2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine

Medicinal Chemistry Chemical Biology Synthetic Methodology

Target the unique 2,2-diethyl-3-methoxy-4-methylcyclobutan-1-amine scaffold to introduce a conformationally restricted, sterically bulky cyclobutane core into your lead compounds. The free primary amine enables direct amide coupling without deprotection, accelerating library synthesis. With two stereogenic centers, this chiral building block allows systematic SAR exploration. Differentiated from N-methyl analogs by its underivatized amine, it is ideal for fragment-based screening and property modulation. Secure high-purity (≥95%) material for your next campaign.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 1427379-65-4
Cat. No. B1469842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine
CAS1427379-65-4
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC1(C(C(C1OC)C)N)CC
InChIInChI=1S/C10H21NO/c1-5-10(6-2)8(11)7(3)9(10)12-4/h7-9H,5-6,11H2,1-4H3
InChIKeyMZIZHDQBQJLHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine (CAS 1427379-65-4) Procurement and Research-Grade Specifications


2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine (CAS 1427379-65-4) is a substituted cyclobutanamine derivative with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is commercially available as a research chemical with reported purity levels of 95% or higher from multiple vendors . The compound contains a strained cyclobutane core substituted with diethyl, methoxy, and methyl groups, resulting in a chiral scaffold with two stereogenic centers that yields four possible stereoisomers [1].

Why 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine Cannot Be Replaced by Other Cyclobutanamines


Substitution with other cyclobutanamine derivatives is not functionally equivalent due to fundamental differences in substitution pattern and steric constraints. The presence of two ethyl groups at the C2 position introduces significant steric bulk adjacent to the amine-bearing carbon, potentially altering both reactivity and biological target interactions compared to simpler cyclobutylamines . Furthermore, the 3-methoxy and 4-methyl substituents create a distinct stereoelectronic environment that differentiates this compound from N-methylated analogs such as 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6), which lack the free primary amine functionality critical for subsequent derivatization .

Quantitative Differentiation Evidence for 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine (CAS 1427379-65-4) Against Structural Analogs


Primary Amine Functionality Enables Derivatization Pathways Unavailable to N-Methylated Analogs

The compound contains a free primary amine (-NH2) group, in contrast to the N-methylated analog 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) which bears a secondary amine . This structural distinction permits a broader range of synthetic transformations including amide coupling, reductive amination, and urea formation reactions that are precluded or proceed with significantly reduced yields for N-methylated derivatives .

Medicinal Chemistry Chemical Biology Synthetic Methodology

Enhanced Steric Bulk at C2 Position Compared to Unsubstituted Cyclobutylamine

The compound contains two ethyl groups at the C2 position of the cyclobutane ring, introducing substantial steric bulk (calculated van der Waals volume increase of approximately 60-70 ų per ethyl group compared to hydrogen) relative to the unsubstituted cyclobutylamine scaffold (CAS 2516-34-9) . This steric modification alters the conformational landscape of the cyclobutane ring and restricts accessible rotational states of adjacent substituents .

Conformational Analysis Drug Design Structure-Activity Relationship

Chiral Scaffold with Four Potential Stereoisomers Offers Expanded Diversity for SAR Exploration

2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine contains two stereogenic centers (at C3 and C4), resulting in four possible stereoisomers [1]. In contrast, the unsubstituted cyclobutylamine (CAS 2516-34-9) is achiral, while the N-methyl analog (CAS 1394116-75-6) contains the same two stereogenic centers but lacks the free primary amine . This stereochemical complexity provides a richer diversity space for structure-activity relationship (SAR) studies.

Chiral Chemistry Medicinal Chemistry Structure-Activity Relationship

Commercial Availability at 98% Purity Meets or Exceeds Research-Grade Standards for Advanced Synthetic Applications

The compound is commercially available at a purity specification of 98% from select vendors , exceeding the 95% minimum purity commonly offered for cyclobutylamine (97-98% typical range) and matching the purity level offered for the N-methyl analog (97-98%) . This purity level reduces the need for additional purification steps prior to use in sensitive synthetic transformations.

Quality Control Synthetic Chemistry Procurement

Recommended Application Scenarios for 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine (CAS 1427379-65-4) Based on Differential Evidence


Synthesis of Chiral Amide Libraries via Primary Amine Conjugation

The free primary amine enables direct amide coupling with diverse carboxylic acid building blocks without requiring deprotection steps . This makes the compound particularly suitable for generating stereochemically defined amide libraries for high-throughput screening campaigns where the steric bulk of the 2,2-diethyl substitution may confer favorable pharmacokinetic properties .

Conformational Constraint Element in Fragment-Based Drug Discovery

The strained cyclobutane core combined with the bulky 2,2-diethyl substitution provides a conformationally restricted scaffold that can serve as a rigid core in fragment-based drug discovery programs . This structural rigidity may reduce entropic penalties upon target binding and improve ligand efficiency metrics compared to more flexible acyclic amine analogs .

Stereochemical Probe for Structure-Activity Relationship Studies

The presence of two stereogenic centers yielding four possible stereoisomers makes this compound valuable for systematic exploration of stereochemistry-dependent biological activity [1]. Procurement of enantiomerically enriched or racemic mixtures can support lead optimization efforts where chiral recognition by a biological target is a key determinant of potency and selectivity [1].

Building Block for Cyclobutane-Containing Bioactive Molecules

Cyclobutane-containing scaffolds are present in several FDA-approved drugs across therapeutic areas including oncology and neurology . This compound serves as a versatile building block for incorporating the cyclobutane motif into novel chemical entities, with the additional substitution pattern offering opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability .

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